molecular formula C20H27N3O3 B5459549 (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol

(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol

Cat. No.: B5459549
M. Wt: 357.4 g/mol
InChI Key: KTHPXOCSGWUBNU-OALUTQOASA-N
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Description

(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol is a complex organic compound that features a furan ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the furan-3-ylmethyl intermediate, followed by the formation of the piperazine derivative, and finally, the coupling of these intermediates with the pyrrolidine ring under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the piperazine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-3-carboxylic acid, while reduction of the piperazine ring could produce a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-3-ol
  • (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidin-3-ol

Uniqueness

Compared to similar compounds, (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol may exhibit unique properties due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-25-20-5-3-2-4-17(20)22-7-9-23(10-8-22)18-13-21(14-19(18)24)12-16-6-11-26-15-16/h2-6,11,15,18-19,24H,7-10,12-14H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPXOCSGWUBNU-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CN(CC3O)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CN(C[C@@H]3O)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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